molecular formula CaWO4<br>CaO4W B8814452 Calcium tungstate CAS No. 68784-53-2

Calcium tungstate

Cat. No. B8814452
CAS RN: 68784-53-2
M. Wt: 287.92 g/mol
InChI Key: FDMFQOCGNBYKPY-UHFFFAOYSA-N
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Patent
US04397821

Procedure details

The conventional method of precipitating calcium tungstate from an aqueous solution of sodium tungstate which also contains sodium sulfate is adding calcium chloride. The presence of sodium sulfate in the solution inevitably results in co-precipitation of calcium sulfate, thereby contaminating the calcium tungstate precipitate. The precipitate is therefore typically calcined with carbon at about 950° C. to reduce the calcium sulfate to calcium oxide plus a sulfur dioxide offgas. This process is unsatisfactory because it consumes large quantities of calcium chloride, and because it generates large volumes sodium chloride solution and sulfur dioxide offgas which must be disposed of. In addition, the calcium oxide byproduct dilutes the calcium tungstate product and lowers the WO3 content thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[Cl-].[Ca+2:9].[Cl-]>[O-][W]([O-])(=O)=O.[Ca+2].[O-][W]([O-])(=O)=O.[Na+].[Na+]>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ca+2:9] |f:0.1.2,3.4.5,6.7,8.9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.